molecular formula C13H17F3N2O3S B4845339 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

Cat. No. B4845339
M. Wt: 338.35 g/mol
InChI Key: QFMNSPRGZUDPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of carbonic anhydrases (CAs), which play a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease development and progression. However, one limitation is that it may have off-target effects, meaning it may inhibit other enzymes and proteins that are not the target of interest.

Future Directions

There are several future directions for the study of 1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the investigation of its potential use in combination with other therapeutic agents to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various diseases.

Scientific Research Applications

1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for imaging studies.

properties

IUPAC Name

1-ethyl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-2-17-7-9-18(10-8-17)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNSPRGZUDPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.